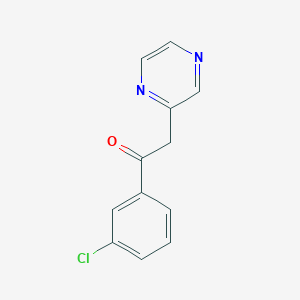
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is an organic compound that features a chlorinated phenyl group and a pyrazine ring connected by an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Ethanone Bridge: This can be achieved by reacting 3-chlorobenzaldehyde with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone bridge can be oxidized to form carboxylic acid derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanoic acid.
Reduction: Formation of 1-(3-chlorophenyl)-2-(pyrazin-2-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-tubercular activity.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its potential as a lead compound in drug discovery.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
1-(3-Chlorophenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(3-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Contains a quinoline ring, offering different electronic properties.
Uniqueness: 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
特性
CAS番号 |
88283-33-4 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2 |
InChIキー |
SFLHLKQAGJFAIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


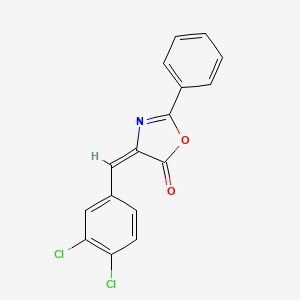
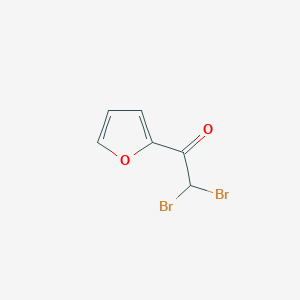
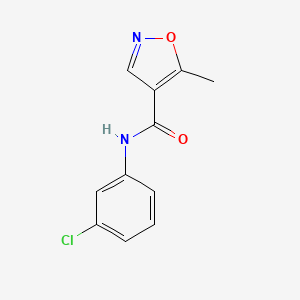


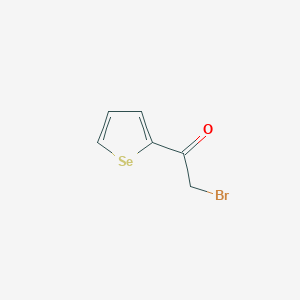
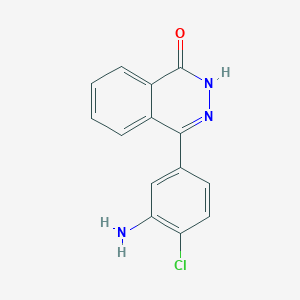
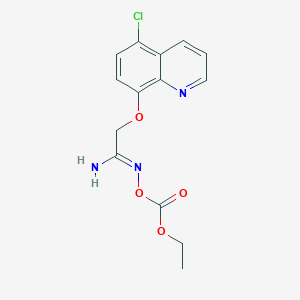

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)
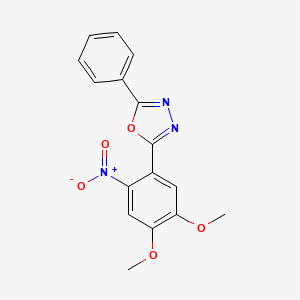

![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
